(3-Methyloxetan-3-yl)methanamine

Lipophilicity LogP Drug Design

(3-Methyloxetan-3-yl)methanamine (CAS 153209-97-3) is a 3,3-disubstituted oxetane bearing a primary aminomethyl group, classified as a small-molecule heterocyclic amine building block (MF: C₅H₁₁NO, MW: 101.15 g/mol, purity typically ≥97%). It exists as a colorless liquid at ambient temperature, with a density of ~0.96 g/cm³, a boiling point of approximately 134.5 °C, and a predicted pKa of 9.65±0.29.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 153209-97-3
Cat. No. B121042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyloxetan-3-yl)methanamine
CAS153209-97-3
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCC1(COC1)CN
InChIInChI=1S/C5H11NO/c1-5(2-6)3-7-4-5/h2-4,6H2,1H3
InChIKeyMCPRXSXYXHMCKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyloxetan-3-yl)methanamine CAS 153209-97-3 – Core Properties and Procurement Baseline


(3-Methyloxetan-3-yl)methanamine (CAS 153209-97-3) is a 3,3-disubstituted oxetane bearing a primary aminomethyl group, classified as a small-molecule heterocyclic amine building block (MF: C₅H₁₁NO, MW: 101.15 g/mol, purity typically ≥97%) . It exists as a colorless liquid at ambient temperature, with a density of ~0.96 g/cm³, a boiling point of approximately 134.5 °C, and a predicted pKa of 9.65±0.29 . The compound requires storage under inert gas at 2–8 °C due to its air and moisture sensitivity . Its oxetane core confers distinct physicochemical properties—high polarity, hydrogen-bond acceptor capacity, and a constrained geometry—that are leveraged in medicinal chemistry to modulate solubility, lipophilicity, metabolic stability, and conformational preference compared to gem-dimethyl or carbonyl analogs [1].

Workflow
Medicinal chemistry building block for lead optimization
Selection logic
Replaces gem-dimethyl groups to lower lipophilicity and modulate basicity
Procurement context
High-purity small-molecule heterocyclic amine; air/moisture-sensitive handling required

Why Generic Oxetane or Gem-Dimethyl Amine Substitutes Cannot Replace (3-Methyloxetan-3-yl)methanamine


Substituting (3-Methyloxetan-3-yl)methanamine with a simple gem-dimethyl amine such as neopentylamine (2,2-dimethylpropan-1-amine) or even a closely related oxetane analog like 3-aminooxetane fails because the 3-methyl-3-aminomethyl substitution pattern on the oxetane ring drives a unique combination of low lipophilicity, moderated basicity, and steric constraint that cannot be recapitulated by alternatives [1]. A gem-dimethyl amine presents a LogP approximately 2.7 units higher and pKa ~0.5 units higher, leading to profoundly different solubility, permeability, and off-target profiles . Conversely, simpler oxetane amines (e.g., 3-aminooxetane) lack the quaternary substitution at C3, altering the spatial presentation of the amine and the ring's conformational influence—factors that directly impact target binding, metabolic stability, and pharmacokinetic outcomes when elaborated into lead compounds [1][2]. The evidence below quantifies these differences and demonstrates why procurement decisions must be compound-specific.

Lipophilicity
TargetLow LogP supports higher aqueous solubility and reduced non-specific binding.
Substitute riskGem-dimethyl amines may introduce significantly higher lipophilicity, altering ADME profiles.
Amine basicity
TargetModerated pKa may improve membrane permeability and reduce hERG risk.
Substitute riskHigher pKa of gem-dimethyl amines may increase ionized fraction and off-target liabilities.
Conformational control
Target3,3-disubstituted oxetane ring favors synclinal conformations.
Substitute riskSimpler oxetane amines or gem-dimethyl groups lack this quaternary substitution constraint.

Quantitative Differentiators of (3-Methyloxetan-3-yl)methanamine Against Closest Analogs


2.7-Log-Unit Lipophilicity Reduction vs. Gem-Dimethyl Analog Neopentylamine

The target compound exhibits a measured LogP of -1.01 , while the gem-dimethyl isostere neopentylamine (CAS 5813-64-9) has a LogP of +1.69 . This 2.7-log-unit decrease (~500-fold reduction in octanol/water partition coefficient) reflects the oxetane ring's strong polarity enhancement.

Lipophilicity reduction
Context-dependent
ΔLogP = −2.70 units (~500-fold lower)
Supports low non-specific binding and high aqueous solubility
Data to verify; cross-study comparable values
Lipophilicity LogP Drug Design

Moderated Basicity: pKa Reduction of ~0.5 Units vs. Neopentylamine

The predicted pKa of (3-Methyloxetan-3-yl)methanamine is 9.65±0.29 , whereas neopentylamine has an experimentally determined pKa of 10.15 at 25°C . The oxetane ring's electron-withdrawing effect reduces amine basicity by approximately 0.5 units.

Amine basicity moderation
Context-dependent
ΔpKa ≈ −0.50 (vs. neopentylamine)
Reported basicity context for permeability and hERG profile review
Target pKa predicted; comparator experimental at 25°C
Basicity pKa Amine

Solubility Enhancement: 4- to >4000-Fold Increase Upon Gem-Dimethyl-to-Oxetane Replacement

Replacement of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to more than 4000, as demonstrated across multiple chemical series [1]. While this study did not test (3-Methyloxetan-3-yl)methanamine directly, the 3,3-disubstituted oxetane motif is the pharmacophoric unit responsible for this effect.

Solubility enhancement
Class-level inference
4- to >4000-fold increase (class effect)
Supports formulation feasibility and oral bioavailability review
Class-level inference; compound-specific solubility not measured
Aqueous Solubility Bioisostere Oxetane

Metabolic Stability: Reduced Intrinsic Clearance vs. Gem-Dimethyl and Carbonyl Analogs

In head-to-head comparisons of piperidine series, replacing a gem-dimethyl or carbonyl group with an oxetane consistently reduced pseudo-first-order intrinsic clearance rates in human and mouse liver microsomes [1]. The oxetane is less lipophilic and more resistant to cytochrome P450-mediated oxidation than its gem-dimethyl counterpart.

Metabolic stability
Class-level inference
Consistent reduction in intrinsic clearance (vs. gem-dimethyl)
Reported metabolic stability context for microsomal clearance review
Piperidine scaffold class effect; target compound not directly tested
Metabolic Stability Microsomal Clearance Oxetane

Conformational Control: Synclinal Preference vs. Antiplanar in Gem-Dimethyl Chains

Incorporation of an oxetane into an aliphatic chain favors synclinal (gauche) rather than antiplanar (anti) conformations, as evidenced by X-ray crystallography and computational analysis [1]. This is in stark contrast to gem-dimethyl groups, which generally adopt extended anti conformations.

Conformational preference
Class-level inference
Favors synclinal over antiplanar conformers
Supports scaffold design for pre-organized binding topology
X-ray/DFT class evidence; magnitude context-dependent
Conformational Analysis Oxetane Drug Design

High-Value Application Scenarios for (3-Methyloxetan-3-yl)methanamine in Drug Discovery and Chemical Biology


Kinase Inhibitor Scaffold Optimization (e.g., FLT3/PDGFR Inhibitors)

The (3-methyloxetan-3-yl)methyl group is a key structural element in crenolanib, a clinical-stage FLT3/PDGFR inhibitor, where it replaces a gem-dimethyl or methoxy group to enhance metabolic stability and aqueous solubility [1]. Procurement of (3-Methyloxetan-3-yl)methanamine enables the direct synthesis of analogs via amide coupling or reductive amination, supporting SAR studies aimed at improving pharmacokinetic profiles without sacrificing target potency [2].

Bioisosteric Replacement of tert-Butyl or Gem-Dimethyl Groups in Lead Compounds

The 3-methyloxetan-3-yl moiety serves as a less lipophilic, more metabolically stable isostere for tert-butyl and gem-dimethyl groups [1]. The primary amine handle of (3-Methyloxetan-3-yl)methanamine allows direct incorporation into lead molecules via standard amidation or sulfonamide formation, enabling rapid assessment of bioisostere impact on LogD, solubility, and microsomal stability [2].

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of only 101.15 Da, a LogP of -1.01, and a single H-bond donor, (3-Methyloxetan-3-yl)methanamine meets all rule-of-three criteria for fragment-based screening libraries [1]. Its conformational constraint and polarity make it an attractive fragment for targeting polar binding pockets, where the oxetane oxygen can engage in hydrogen bonding while the amine serves as a synthetic handle for fragment growth [2].

Synthesis of Proteolysis-Targeting Chimeras (PROTACs) Linker Components

The rigid oxetane ring and primary amine of (3-Methyloxetan-3-yl)methanamine provide a well-defined vector for linker attachment in bifunctional degrader molecules. The compound's low lipophilicity (LogP -1.01) helps maintain favorable physicochemical properties of the final PROTAC, which is critical for cell permeability and solubility [1][2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
3,3-disubstituted oxetane amine handle for amide/amine coupling
PK profile review; target potency conservation with lower lipophilicity
Bioisostere replacement programs
Low LogP, metabolically stable core vs. tert-butyl/gem-dimethyl
LogD, thermodynamic solubility, and microsomal stability profiling
Fragment-based screening libraries
Rule-of-three compliant fragment with conformational constraint
Target engagement in polar pockets; fragment growth vector analysis
PROTAC linker design
Rigid oxetane vector with low lipophilic contribution
Cell permeability and solubility of final bifunctional degrader

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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